methyl 5-[(2-{(1Z)-1-[2-({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylate
Description
METHYL 5-[(2-{1-[(Z)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE is a complex organic compound characterized by its unique structural components, including a furan ring, nitrophenoxy group, and hydrazone linkage
Properties
Molecular Formula |
C27H23N3O9 |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
methyl 5-[[2-[(Z)-C-methyl-N-[[5-[(4-nitrophenoxy)methyl]furan-2-carbonyl]amino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C27H23N3O9/c1-17(22-5-3-4-6-23(22)37-16-21-12-14-25(39-21)27(32)35-2)28-29-26(31)24-13-11-20(38-24)15-36-19-9-7-18(8-10-19)30(33)34/h3-14H,15-16H2,1-2H3,(H,29,31)/b28-17- |
InChI Key |
DIIGDBBOUULVEN-QRQIAZFYSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3OCC4=CC=C(O4)C(=O)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3OCC4=CC=C(O4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(2-{1-[(Z)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrophenoxy group: This step often involves nucleophilic substitution reactions.
Formation of the hydrazone linkage: This is typically done through condensation reactions between hydrazine derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[(2-{1-[(Z)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can lead to the formation of amines or alcohols from nitro or carbonyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while oxidation of the furan ring can produce a diketone.
Scientific Research Applications
METHYL 5-[(2-{1-[(Z)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which METHYL 5-[(2-{1-[(Z)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone linkage can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The nitrophenoxy group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-[(2-{1-[(Z)-2-({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE
- METHYL 5-[(2-{1-[(Z)-2-({5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE
Uniqueness
The presence of the nitrophenoxy group in METHYL 5-[(2-{1-[(Z)-2-({5-[(4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROATE distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structural feature may contribute to its specific applications and effectiveness in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
